(3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
CAS No.:
Cat. No.: VC15470796
Molecular Formula: C26H26ClNO
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26ClNO |
|---|---|
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | (3-chlorophenyl)-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |
| Standard InChI | InChI=1S/C26H26ClNO/c1-18-13-14-23-22(15-18)26(4,20-10-6-5-7-11-20)17-25(2,3)28(23)24(29)19-9-8-12-21(27)16-19/h5-16H,17H2,1-4H3 |
| Standard InChI Key | AUNFMYLYZRLDPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C4=CC(=CC=C4)Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound (3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone (CAS No.: VC15470796) features a 3,4-dihydroquinoline core substituted with four methyl groups at positions 2, 2, 4, and 6, a phenyl group at position 4, and a 3-chlorophenyl carbonyl moiety at position 1. Its molecular formula is C26H26ClNO, with a molecular weight of 403.9 g/mol. The dihydroquinoline ring adopts a non-planar conformation due to saturation at positions 1 and 2, while the chlorophenyl and phenyl groups introduce steric and electronic complexity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H26ClNO |
| Molecular Weight | 403.9 g/mol |
| CAS Number | VC15470796 |
| Key Functional Groups | Dihydroquinoline, Chlorophenyl, Tetramethyl |
The chlorophenyl group’s electron-withdrawing nature enhances the compound’s reactivity, particularly in electrophilic substitution reactions. X-ray diffraction studies of analogous compounds, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone, reveal that substituents on the dihydroquinoline ring adopt pseudo-equatorial arrangements to minimize steric strain .
Synthesis Methods
The synthesis of this compound involves a multi-step protocol leveraging classic quinoline derivatization strategies. A representative route involves:
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Preparation of the Dihydroquinoline Core: Cyclization of a substituted aniline with a carbonyl compound under acidic conditions.
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Introduction of the Chlorophenyl Group: Reaction of the dihydroquinoline intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., cesium carbonate) and a polar aprotic solvent like DMF .
Table 2: Representative Synthesis Conditions
The use of cesium carbonate as a base facilitates deprotonation and nucleophilic acyl substitution, while DMF stabilizes intermediates through solvation . Recent advancements in solvent systems, such as deep eutectic solvents (DES), have improved reaction efficiency and stereochemical control in related tetrahydroquinoline syntheses .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The tetramethyl groups in the target compound enhance steric shielding compared to methoxy or trifluoromethyl substituents, potentially improving metabolic stability .
Future Research Directions
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Biological Screening: Systematic evaluation against microbial and cancer cell lines.
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Structural Optimization: Incorporation of fluorinated groups to enhance bioavailability.
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Mechanistic Studies: Elucidate interactions with biological targets via crystallography or NMR.
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